9-(Phenylthio)-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Phenylthio)-9H-fluorene is an organic compound characterized by a fluorene backbone with a phenylthio substituent at the 9th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Phenylthio)-9H-fluorene typically involves the reaction of fluorene with phenylthiol in the presence of a suitable catalyst. One common method includes the use of a base such as sodium hydride to deprotonate the fluorene, followed by the addition of phenylthiol to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions: 9-(Phenylthio)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylthio group, yielding fluorene.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Fluorene.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9-(Phenylthio)-9H-fluorene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex polycyclic aromatic compounds.
Biology: The compound can be used in the study of biological systems where sulfur-containing aromatic compounds play a role.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 9-(Phenylthio)-9H-fluorene largely depends on its chemical reactivity. The phenylthio group can participate in various chemical reactions, influencing the compound’s behavior in different environments. The molecular targets and pathways involved would vary based on the specific application, such as interaction with biological molecules in medicinal chemistry or electron transport in materials science.
Vergleich Mit ähnlichen Verbindungen
Fluorene: The parent compound without the phenylthio group.
9-(Phenylsulfonyl)-9H-fluorene: An oxidized derivative with a sulfonyl group.
9-(Phenylthio)-anthracene: A similar compound with an anthracene backbone.
Uniqueness: 9-(Phenylthio)-9H-fluorene is unique due to the presence of the phenylthio group, which imparts distinct chemical properties such as increased reactivity towards oxidation and substitution reactions. This makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
28114-92-3 |
---|---|
Molekularformel |
C19H14S |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
9-phenylsulfanyl-9H-fluorene |
InChI |
InChI=1S/C19H14S/c1-2-8-14(9-3-1)20-19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13,19H |
InChI-Schlüssel |
SSFIZOUDRBJXNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.